molecular formula C19H24N2O5 B3293421 Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid CAS No. 885276-34-6

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid

Cat. No.: B3293421
CAS No.: 885276-34-6
M. Wt: 360.4 g/mol
InChI Key: UAPKFNWHBNHYLU-UHFFFAOYSA-N
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Description

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is a complex organic compound that features a benzofuran moiety linked to a pyrrolidine ring via an acetic acid chain

Preparation Methods

The synthesis of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones, while the pyrrolidine ring is often prepared via the reaction of an amine with a suitable electrophile. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed using acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The overall effect is a modulation of biological processes, leading to the observed therapeutic or biological activities.

Comparison with Similar Compounds

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar chemical and biological properties.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring may have comparable biological activities and synthetic routes.

    Acetic acid derivatives: These compounds feature the acetic acid chain and can undergo similar chemical reactions.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-19(2,3)26-18(24)20-13-8-9-21(11-13)16(17(22)23)15-10-12-6-4-5-7-14(12)25-15/h4-7,10,13,16H,8-9,11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPKFNWHBNHYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132268
Record name α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-34-6
Record name α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-2-Benzofuranyl-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid
Reactant of Route 2
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid
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Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid
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Reactant of Route 6
Reactant of Route 6
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid

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